

Application Note: Global Phosphoproteomic Analysis Reveals SMAP-2 Modulated Signaling Networks

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Compound of Interest

Compound Name: SMAP-2

Cat. No.: B2476750

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Introduction

SMAP-2 is a small molecule activator of the serine/threonine phosphatase Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is frequently inactivated in various human cancers.[1][2][3] By allosterically activating PP2A, **SMAP-2** promotes the dephosphorylation of key oncogenic proteins, leading to reduced cell viability, induction of apoptosis, and inhibition of tumor growth in preclinical models of castration-resistant prostate cancer and pancreatic ductal adenocarcinoma.[3][4] This application note provides a detailed protocol for phosphoproteomic analysis to identify and quantify the signaling pathways modulated by **SMAP-2** treatment.

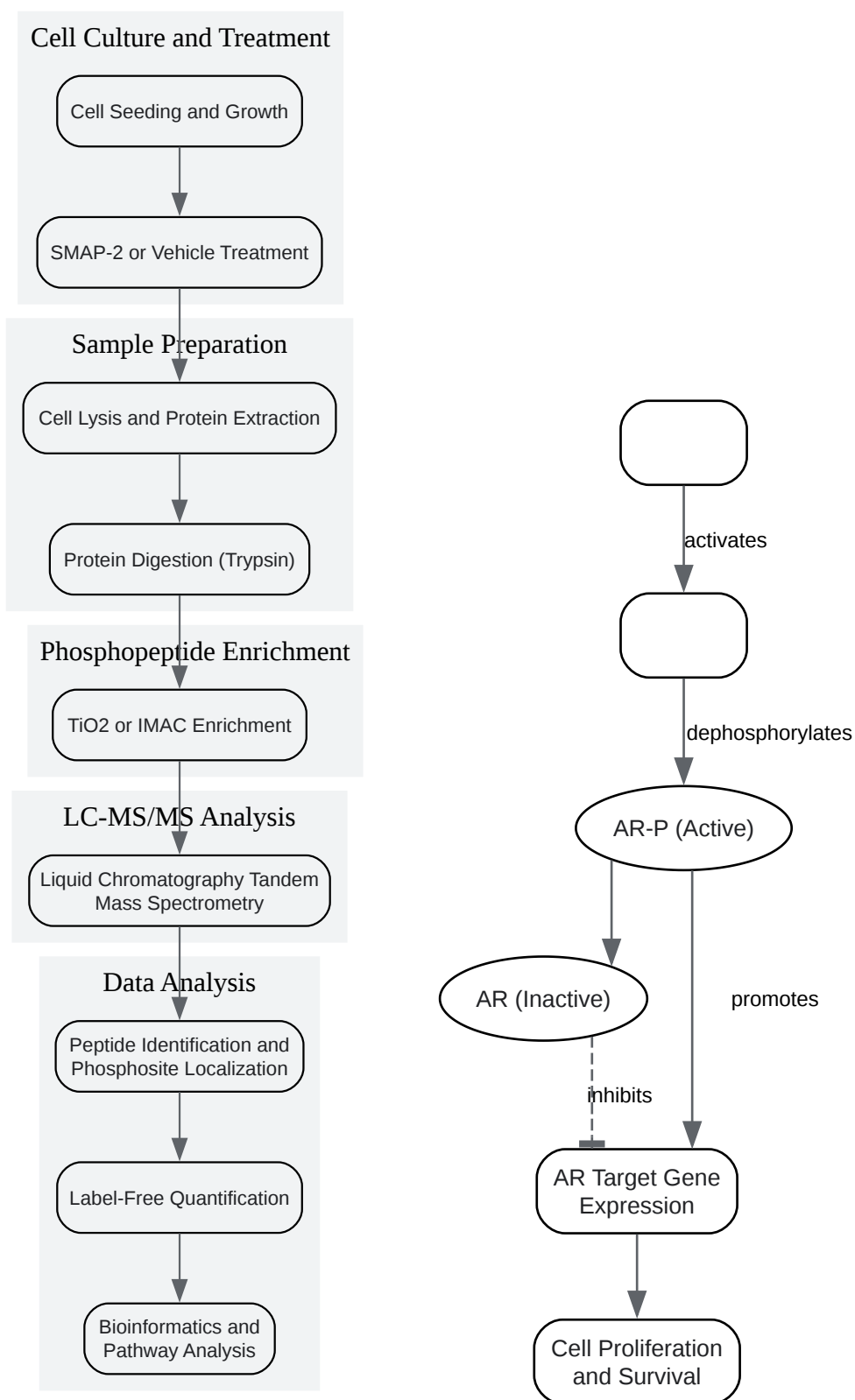
Principle

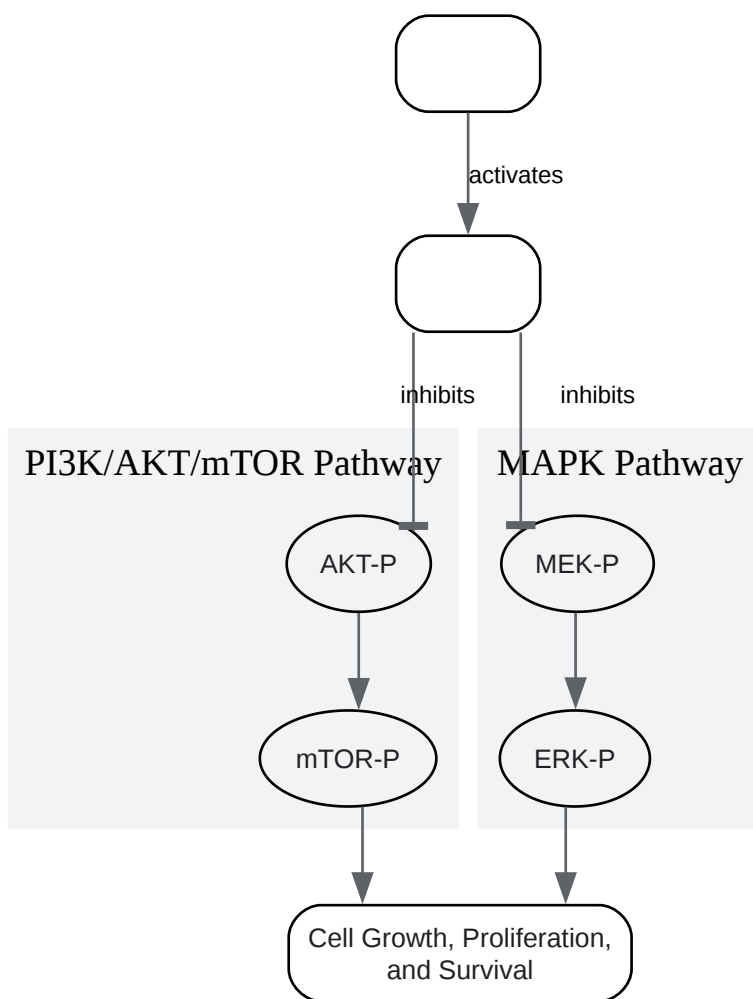
This protocol outlines a bottom-up phosphoproteomics workflow. Cells are treated with **SMAP-2** or a vehicle control, followed by protein extraction and digestion into peptides. Phosphopeptides are then enriched from the complex peptide mixture using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC). The enriched phosphopeptides are subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification. Bioinformatic analysis of the resulting data allows for the

identification of differentially phosphorylated sites and the elucidation of the signaling pathways affected by **SMAP-2**.

Experimental Workflow

The overall experimental workflow for phosphoproteomic analysis following **SMAP-2** treatment is depicted below.





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